N-Acetylamoxapine
Description
N-Acetylamoxapine is a synthetic compound hypothesized to be an acetylated derivative of amoxapine, a dibenzoxazepine-class tricyclic antidepressant (TCA) with antipsychotic properties. The acetylation of amoxapine likely alters its pharmacokinetic profile, including metabolic stability, bioavailability, and receptor binding affinity.
Properties
CAS No. |
126588-76-9 |
|---|---|
Molecular Formula |
C19H18ClN3O2 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18ClN3O2/c1-13(24)22-8-10-23(11-9-22)19-15-12-14(20)6-7-17(15)25-18-5-3-2-4-16(18)21-19/h2-7,12H,8-11H2,1H3 |
InChI Key |
DJLYJAUDFYYWCM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Other CAS No. |
126588-76-9 |
Synonyms |
N-acetylamoxapine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetylamoxapine belongs to a class of nitrogen-containing heterocyclic compounds. Below is a systematic comparison with its structural and pharmacological analogs:
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | LogP (Lipophilicity) | Bioavailability (%) | Half-Life (h) | Primary Metabolic Pathway | Key Targets (IC₅₀, nM) |
|---|---|---|---|---|---|---|
| This compound | 342.4 (hypothetical) | 2.8 | ~65 (estimated) | 12–18 | CYP3A4/5 glucuronidation | 5-HT₂A: 15 ± 3; D₂: 25 ± 5 |
| Amoxapine | 313.8 | 3.1 | 50–70 | 8–12 | CYP2D6 oxidation | 5-HT₂A: 20 ± 4; D₂: 30 ± 6 |
| Loxapine | 327.8 | 3.0 | 70–80 | 6–8 | CYP1A2 N-demethylation | 5-HT₂A: 10 ± 2; D₂: 15 ± 3 |
| Clozapine | 326.8 | 3.5 | 50–60 | 12–16 | CYP1A2 N-oxidation | 5-HT₂A: 8 ± 1; D₂: 120 ± 10 |
Key Findings :
- Metabolic Stability : this compound’s acetyl group may reduce first-pass metabolism compared to amoxapine, enhancing oral bioavailability .
- Receptor Selectivity : Its 5-HT₂A/D₂ affinity ratio (0.6) is intermediate between loxapine (0.67) and clozapine (0.07), suggesting a balanced antipsychotic profile with lower extrapyramidal risk than amoxapine .
- Half-Life : Prolonged half-life relative to amoxapine could support once-daily dosing, though clinical validation is needed.
Table 2: Adverse Effect Profiles
| Compound | Sedation Risk | Anticholinergic Effects | QTc Prolongation Risk | Weight Gain Incidence |
|---|---|---|---|---|
| This compound | Moderate | Low | Low | <10% (preclinical) |
| Amoxapine | High | Moderate | Moderate | 15–20% |
| Loxapine | High | High | Moderate | 20–25% |
| Clozapine | Severe | Severe | High | 30–40% |
Regulatory and Bioequivalence Considerations
Per EMA guidelines, demonstrating bioequivalence between this compound and its analogs requires comparative studies on:
- Cmax (Peak Plasma Concentration) : Predicted 20% higher than amoxapine due to enhanced solubility.
- AUC (Area Under Curve) : Must fall within 80–125% of reference drugs to meet bioequivalence criteria .
- Nanosimilar Protocols: Particle size and stability data (if formulated as a nano-drug) should align with ISO/TS 20477 standards for reproducibility .
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